molecular formula C18H19N5O2 B2896521 4-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile CAS No. 2034224-98-9

4-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile

Cat. No.: B2896521
CAS No.: 2034224-98-9
M. Wt: 337.383
InChI Key: YEIXPRPLLZFBNY-UHFFFAOYSA-N
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Description

4-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile (CAS 2034224-98-9) is a complex heterocyclic compound of significant interest in pharmaceutical and chemical research . This molecule features a unique structure combining pyrrolidine and pyridazine rings linked via an ether bridge to a benzonitrile group . It has a molecular formula of C18H19N5O2 and a molecular weight of 337.38 g/mol . The presence of key functional groups, including a tertiary dimethylamine and a polar nitrile, influences the compound's properties, suggesting potential for modulating interactions with biological targets . Its calculated topological polar surface area is 82.4 Ų . Researchers can utilize this compound in various exploratory applications, including as a building block in medicinal chemistry and as a ligand for probing specific protein or enzyme targets . This product is listed for For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . It is available for purchase through multiple certified suppliers in quantities ranging from milligrams to grams .

Properties

IUPAC Name

4-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-22(2)16-7-8-17(21-20-16)25-15-9-10-23(12-15)18(24)14-5-3-13(11-19)4-6-14/h3-8,15H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIXPRPLLZFBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique architecture can be contextualized against three classes of analogs:

Tetrazole-Bearing Benzonitrile Derivatives

Example : 4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]benzonitrile (Fig. 1a)

Property Target Compound 4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]benzonitrile
Core Structure Pyridazine-pyrrolidine-benzonitrile Tetrazole-pyridine-benzonitrile
Electron-Donor Group Dimethylamino (strong electron-donating) Pyridyl (moderate electron-withdrawing)
Flexibility Moderate (pyrrolidine spacer) Low (rigid tetrazole linkage)
Coordination Potential Limited data; pyrrolidine may chelate metals High (tetrazole N-atoms act as ligands for metal-organic frameworks)
Charge-Transfer Behavior Likely exhibits twisted ICT (TICT) states due to rotational freedom Planar ICT (PICT) states dominate due to rigidity

Pyridazine-Based Analogs

Example: 6-(Dimethylamino)pyridazine derivatives lacking the benzonitrile-pyrrolidine unit.

  • Electronic Effects: The dimethylamino group in the target compound enhances electron density at the pyridazine ring, favoring red-shifted absorption/emission compared to unsubstituted pyridazines .
  • Steric Hindrance : The pyrrolidine spacer reduces steric clash between the benzonitrile and pyridazine moieties, enabling efficient ICT.

Benzonitrile-Containing Pharmaceuticals

Example : Crizotinib (anti-cancer agent with pyridine-benzonitrile core).

  • Bioactivity : While crizotinib targets ALK/ROS1 kinases, the target compound’s pyridazine-pyrrolidine system may offer selectivity for other kinases.
  • Solubility : The pyrrolidine-carbonyl group in the target compound likely improves aqueous solubility compared to purely aromatic benzonitriles.

Research Findings and Mechanistic Insights

Solvent-Dependent Fluorescence

Studies on analogous ICT systems reveal that the target compound’s fluorescence quantum yield is solvent-dependent. Polar aprotic solvents (e.g., acetonitrile) stabilize TICT states, reducing emission intensity, while nonpolar solvents favor planar PICT states with higher quantum yields .

Structural Dynamics

The pyrrolidine spacer enables rotational freedom, facilitating rehybridization during ICT. This contrasts with rigid analogs like 4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]benzonitrile, where planarization dominates .

Q & A

Q. What are the optimal synthetic routes for 4-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution (e.g., coupling pyridazine derivatives with pyrrolidine intermediates) and carbonylative coupling. Key steps:
  • Pyridazine Functionalization : Introduce dimethylamino groups via Buchwald-Hartwig amination or nucleophilic displacement under anhydrous conditions (e.g., DMF at 80–100°C) .
  • Pyrrolidine Coupling : Use Mitsunobu conditions (DIAD, PPh₃) to form the ether linkage between pyridazine and pyrrolidine .
  • Benzonitrile Carbonylation : Employ palladium-catalyzed carbonylative cross-coupling (e.g., Pd(OAc)₂, CO gas) for the final carbonylation step .
    Optimization Tips :
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Purify via column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (ethanol/water) .

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity and purity?

  • Methodological Answer : Use a combination of spectroscopic and computational methods:
  • NMR : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., pyrrolidine ring conformation) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular weight confirmation and fragmentation pattern analysis .
  • X-ray Crystallography : Resolve crystal structure to confirm bond angles/geometry (e.g., pyridazine-pyrrolidine dihedral angles) .
  • Computational Chemistry : DFT calculations (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound in kinase inhibition assays?

  • Methodological Answer : Design SAR studies using:
  • Analog Synthesis : Modify substituents (e.g., pyridazine dimethylamino group, benzonitrile position) and assess impact on bioactivity .
  • Kinase Profiling : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or TR-FRET assays. Compare IC₅₀ values to identify selectivity .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Correlate binding poses with experimental IC₅₀ values .
    Example Data :
Substituent ModificationKinase TargetIC₅₀ (nM)Binding Affinity (kcal/mol)
-N(CH₃)₂ (Parent)EGFR12.3-9.8
-NHCH₃EGFR45.7-7.2

Q. What experimental strategies can resolve contradictions in reported solubility and bioavailability data for this compound?

  • Methodological Answer : Address discrepancies via:
  • Solubility Profiling : Measure solubility in DMSO, PBS, and simulated gastric fluid using nephelometry or UV-Vis spectroscopy. Compare results with computational predictions (e.g., LogP via MarvinSketch) .
  • Permeability Assays : Perform Caco-2 cell monolayer studies to assess intestinal absorption. Use PAMPA for passive diffusion analysis .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS .
    Case Study :
  • A study reported low aqueous solubility (0.02 mg/mL), while another suggested improved solubility (0.5 mg/mL) with cyclodextrin complexation . Verify via phase-solubility diagrams.

Q. How can researchers design experiments to evaluate the compound’s off-target effects in cellular models?

  • Methodological Answer : Implement multi-omics approaches:
  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells (e.g., HEK293 or HepG2) .
  • Proteomics : SILAC labeling coupled with LC-MS/MS to detect protein expression changes .
  • Network Pharmacology : Use STRING or KEGG to map affected pathways (e.g., apoptosis, cell cycle) and prioritize validation targets .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s cytotoxicity across different cell lines?

  • Methodological Answer : Conduct a meta-analysis with the following steps:

Standardize Assay Conditions : Ensure consistent cell passage numbers, serum concentrations, and incubation times .

Dose-Response Curves : Generate 8-point dose curves (0.1–100 µM) for each cell line (e.g., MCF-7, A549, HeLa) using MTT assays .

Mechanistic Studies : Perform Annexin V/PI staining to distinguish apoptosis vs. necrosis. Correlate with ROS generation (DCFH-DA assay) .
Example Finding :

  • Contradictions may arise from cell-specific metabolic activation (e.g., CYP450 expression in HepG2 enhancing prodrug conversion) .

Tables for Key Data

Table 1 : Synthetic Optimization Parameters for Key Steps

StepReagents/ConditionsYield (%)Purity (HPLC)
Pyridazine AminationPd₂(dba)₃, Xantphos, 100°C7898.5
Pyrrolidine CouplingDIAD, PPh₃, THF, RT6597.2
CarbonylationPd(OAc)₂, CO, DMF, 80°C5295.8

Table 2 : Comparative Kinase Inhibition Profiles

KinaseIC₅₀ (nM)Selectivity Index (vs. EGFR)
EGFR12.31.0
VEGFR289.40.14
FGFR1210.50.06

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